(R)-3-Methoxypiperidine
Overview
Description
(R)-3-Methoxypiperidine is an organic compound belonging to the class of piperidines, which are heterocyclic amines containing a six-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon atom in the piperidine ring, with the (3R) configuration indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-Methoxypiperidine can be achieved through several methods. One common approach involves the reduction of 3-methoxypyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the catalytic hydrogenation of 3-methoxypyridine using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often preferred due to its scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-3-Methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: N-oxides, other oxidized derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
(R)-3-Methoxypiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (R)-3-Methoxypiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R)-3-aminopiperidine: Contains an amino group instead of a methoxy group.
(3R)-3-chloropiperidine: Features a chlorine atom in place of the methoxy group.
Uniqueness
(R)-3-Methoxypiperidine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group influences the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-methoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRHHSVHWCISU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428354 | |
Record name | (3R)-3-methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651341-54-7 | |
Record name | (3R)-3-methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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